molecular formula C7H7FN2O B15219843 6-Fluoro-N-methylnicotinamide

6-Fluoro-N-methylnicotinamide

Cat. No.: B15219843
M. Wt: 154.14 g/mol
InChI Key: AOPSTXKCXOEPFQ-UHFFFAOYSA-N
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Description

6-Fluoro-N-methylnicotinamide is a fluorinated nicotinamide derivative offered as a valuable chemical intermediate for research and development purposes. Compounds within the nicotinamide core structure are of significant interest in medicinal chemistry and drug discovery. The structural features of this molecule, including the fluorine substituent and the N-methylamide group, make it a potential building block in the synthesis of more complex molecules, such as active pharmaceutical ingredients (APIs) or biological probes. Researchers may utilize this compound in areas including but not limited to inhibitor development, chemical biology studies, and material science. As a derivative of nicotinic acid, its properties can be fine-tuned for specific applications, such as modulating electronic characteristics, lipophilicity, and metabolic stability in lead compounds. This product is strictly for research purposes and is not for human or veterinary diagnostic or therapeutic use. Ensure proper safety protocols, including the use of personal protective equipment, are followed when handling this chemical. Refer to the safety data sheet (SDS) for comprehensive hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7FN2O

Molecular Weight

154.14 g/mol

IUPAC Name

6-fluoro-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C7H7FN2O/c1-9-7(11)5-2-3-6(8)10-4-5/h2-4H,1H3,(H,9,11)

InChI Key

AOPSTXKCXOEPFQ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CN=C(C=C1)F

Origin of Product

United States

Foundational & Exploratory

Differentiating 6-Fluoro-N-methylnicotinamide and 6-Fluoronicotinic Acid: A Guide to Structure, Synthesis, and Biological Implications

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: In the nuanced field of medicinal chemistry, minor structural modifications can precipitate major shifts in a compound's biological activity and therapeutic potential. This guide provides a detailed comparative analysis of 6-Fluoro-N-methylnicotinamide and 6-Fluoronicotinic acid, two fluorinated pyridine derivatives. While sharing a common structural backbone, the distinction between a methylamide and a carboxylic acid functional group imparts unique physicochemical and pharmacological profiles. This document is designed to equip researchers with the foundational knowledge to effectively design experiments, interpret data, and innovate within their research and development programs.

Core Structural and Physicochemical Distinctions

The fundamental difference between 6-Fluoro-N-methylnicotinamide and 6-Fluoronicotinic acid lies at the 3-position of the pyridine ring. This variation from a carboxylic acid to a methylamide dictates the molecule's electronic properties, hydrogen bonding capabilities, and overall polarity, which in turn influences its solubility, membrane permeability, and potential for molecular interactions.

Property6-Fluoro-N-methylnicotinamide6-Fluoronicotinic acid
Molecular Formula C₇H₇FN₂OC₆H₄FNO₂
Molecular Weight 154.14 g/mol 141.09 g/mol
Functional Group MethylamideCarboxylic Acid
Hydrogen Bond Donor Yes (N-H)Yes (O-H)
Hydrogen Bond Acceptor Yes (C=O, N)Yes (C=O, O-H)
Acidity (pKa) ~16-18 (Amide N-H)~3-4 (Carboxylic Acid O-H)
General Solubility More soluble in organic solventsMore soluble in polar/aqueous solvents

The pronounced difference in acidity is a critical differentiator. The carboxylic acid of 6-Fluoronicotinic acid is readily deprotonated at physiological pH, rendering the molecule anionic. In contrast, the amide of 6-Fluoro-N-methylnicotinamide is significantly less acidic and remains neutral under similar conditions. This has profound implications for drug design, as the charge state of a molecule affects its ability to cross cellular membranes and interact with protein binding sites.

Synthesis Pathways and Methodologies

The synthesis of these two compounds often originates from a common precursor, with the final step being the installation of the distinguishing functional group.

Synthesis of 6-Fluoronicotinic Acid

A prevalent method for synthesizing 6-Fluoronicotinic acid involves a nucleophilic aromatic substitution reaction, specifically a halogen exchange (Halex) reaction, on a more readily available 6-halonicotinic acid, such as 6-chloronicotinic acid.

Experimental Protocol: Halogen Exchange for 6-Fluoronicotinic Acid

  • Reaction Setup: Combine 6-chloronicotinic acid with an excess of a fluoride source, such as potassium fluoride (KF), in a high-boiling point polar aprotic solvent like dimethyl sulfoxide (DMSO) or sulfolane.

  • Catalysis: The addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be employed to enhance the solubility and reactivity of the fluoride salt.

  • Thermal Conditions: Heat the reaction mixture to elevated temperatures (typically 180-220 °C) and monitor the reaction progress by HPLC or LC-MS.

  • Work-up and Isolation: Upon completion, cool the reaction mixture and pour it into water. Acidify the solution with a mineral acid (e.g., HCl) to precipitate the 6-Fluoronicotinic acid product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent can be performed for further purification.

Synthesis of 6-Fluoro-N-methylnicotinamide

The synthesis of 6-Fluoro-N-methylnicotinamide is typically achieved through the amidation of 6-Fluoronicotinic acid. This involves the activation of the carboxylic acid followed by reaction with methylamine.

Experimental Protocol: Amide Coupling for 6-Fluoro-N-methylnicotinamide

  • Carboxylic Acid Activation: Dissolve 6-Fluoronicotinic acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a peptide coupling reagent (e.g., HATU, HBTU, or EDC in combination with HOBt).

  • Amine Addition: Introduce methylamine (often as a solution in THF or as a hydrochloride salt with a non-nucleophilic base like triethylamine or diisopropylethylamine) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Extraction: Once the reaction is complete, perform an aqueous work-up. Extract the product into an organic solvent, and wash sequentially with dilute acid, dilute base, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Synthesis_Workflow Start 6-Chloronicotinic Acid FNA 6-Fluoronicotinic Acid Start->FNA Halogen Exchange (KF, DMSO) FNM 6-Fluoro-N-methylnicotinamide FNA->FNM Amide Coupling (Methylamine, Coupling Reagents)

Caption: Divergent synthesis pathways from a common precursor.

Comparative Biological Activity and Applications

The structural and electronic differences between 6-Fluoro-N-methylnicotinamide and 6-Fluoronicotinic acid are expected to confer distinct pharmacological profiles.

  • 6-Fluoronicotinic Acid: As an analogue of nicotinic acid (niacin), this compound is a candidate for investigation in areas related to lipid metabolism. Nicotinic acid is a known agonist of the G-protein coupled receptor GPR109A, which leads to a reduction in lipolysis in adipocytes. Research into 6-Fluoronicotinic acid could explore its potential as a more potent or selective GPR109A agonist with improved pharmacokinetic properties.

  • 6-Fluoro-N-methylnicotinamide: The nicotinamide substructure is a key pharmacophore in a class of enzymes known as Poly(ADP-ribose) polymerases (PARPs). These enzymes are critical for DNA repair, and their inhibition is a clinically validated strategy in cancer therapy. The N-methylnicotinamide moiety could mimic the nicotinamide portion of the NAD+ substrate, making 6-Fluoro-N-methylnicotinamide a potential scaffold for the development of novel PARP inhibitors. The fluorine atom could enhance binding affinity and metabolic stability.

Biological_Targets FNA {6-Fluoronicotinic Acid | Carboxylic Acid Moiety} Target1 GPR109A Receptor Niacin Binding Site FNA->Target1 Potential Agonist FNM {6-Fluoro-N-methylnicotinamide | Methylamide Moiety} Target2 PARP Enzyme Nicotinamide Binding Pocket FNM->Target2 Potential Inhibitor

Caption: Potential distinct biological targets based on functional groups.

Conclusion and Future Directions

References

A comprehensive list of references would be compiled from primary literature databases such as PubMed, Scopus, and SciFinder based on specific experimental data and claims. The following are representative examples of relevant literature.

  • Title: Synthesis and biological evaluation of nicotinic acid derivatives as GPR109A agonists. Source: Journal of Medicinal Chemistry. URL: [A valid, clickable URL to a relevant scientific article would be placed here]
  • Title: The role of PARP inhibitors in cancer therapy. Source: Nature Reviews Clinical Oncology. URL: [A valid, clickable URL to a relevant scientific article would be placed here]
  • Title: Recent advances in peptide coupling reagents. Source: Chemical Reviews. URL: [A valid, clickable URL to a relevant scientific article would be placed here]
  • Title: Aromatic Fluorination by Halogen Exchange (Halex) Reaction. Source: Synthesis. URL: [A valid, clickable URL to a relevant scientific article would be placed here]

Solubility of 6-Fluoro-N-methylnicotinamide in DMSO and water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Solubility Profile of 6-Fluoro-N-methylnicotinamide

Executive Summary 6-Fluoro-N-methylnicotinamide is a specialized pyridine-3-carboxamide derivative often utilized as a scaffold in the synthesis of agrochemicals and pharmaceutical intermediates.[1][2][3] Its solubility profile is governed by the interplay between the polar N-methylcarboxamide moiety and the lipophilic, electron-withdrawing fluorine atom at the C6 position.[1][2][3]

While specific experimental solubility values for this intermediate are often proprietary, this guide provides a technical assessment based on structural analogs (N-methylnicotinamide) and validated physicochemical principles.[2][3] It includes a comprehensive protocol for empirical determination, ensuring researchers can generate precise solubility data for their specific batches.

Physicochemical Profile & Theoretical Solubility

The solubility of 6-Fluoro-N-methylnicotinamide is dictated by its ability to act as both a hydrogen bond donor (amide NH) and acceptor (pyridine N, carbonyl O).[1][2][3] The introduction of the fluorine atom at C6 significantly alters the electronic landscape of the pyridine ring compared to its non-fluorinated parent.

PropertyValue / PredictionTechnical Rationale
Molecular Structure Pyridine ring, 3-CONHCH3, 6-FluoroFluorine Effect: The C6-F atom is highly electronegative, reducing the basicity of the pyridine nitrogen (lower pKa) and increasing overall lipophilicity.[1][2][3]
Molecular Weight ~154.14 g/mol Low MW facilitates dissolution but crystal lattice energy (packing) plays a major role.
Predicted LogP ~0.5 - 0.9Slightly more lipophilic than N-methylnicotinamide (LogP ~ -0.2 to 0.2), suggesting improved organic solvent compatibility.[1][2][3]
Solubility in DMSO High (>50 mg/mL) DMSO disrupts the crystal lattice effectively via dipole-dipole interactions with the electron-deficient pyridine ring.[1][2][3]
Solubility in Water Moderate to High (~20-50 mg/mL) Water solubility is maintained by the amide and pyridine nitrogen, though slightly reduced by the hydrophobic fluorine compared to the parent compound.[2]

Solubility in DMSO (Dimethyl Sulfoxide)

DMSO is the preferred solvent for preparing high-concentration stock solutions of 6-Fluoro-N-methylnicotinamide.[1][2][3] The solvent’s high dielectric constant and dipolar aprotic nature allow it to solvate the polar amide group while accommodating the aromatic ring.

  • Mechanism: DMSO acts as a hydrogen bond acceptor for the amide -NH proton.[1] Simultaneously, the sulfur atom interacts with the electron-deficient π-system of the pyridine ring, which is further activated by the electron-withdrawing fluorine atom.[1][2][3]

  • Preparation of Stock Solutions (50 mM - 100 mM):

    • Weighing: Weigh the target mass of 6-Fluoro-N-methylnicotinamide into a glass vial.

    • Solvent Addition: Add anhydrous DMSO (grade ≥99.9%) to 80% of the final volume.

    • Dissolution: Vortex for 30-60 seconds. If the crystal lattice is robust, mild sonication (40 kHz, 25°C) for 5 minutes is recommended to overcome the lattice energy.

    • Volume Adjustment: Bring to final volume with DMSO.

    • Storage: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture absorption (DMSO is hygroscopic), which can induce precipitation.[2][3]

Solubility in Water & Aqueous Buffers[4]

Water solubility is critical for biological assays but is more sensitive to pH due to the pyridine nitrogen.

  • pH Dependence: The pyridine nitrogen can be protonated in acidic conditions, significantly increasing solubility. However, the 6-Fluoro substituent lowers the pKa of this nitrogen (making it less basic) compared to unsubstituted nicotinamide.[2]

    • Acidic pH (< 4.0): High solubility (Protonated cation form).

    • Neutral pH (7.4): Moderate solubility (Neutral species dominates).

  • Stability Warning: Aqueous solutions of nicotinamide derivatives can undergo hydrolysis to the corresponding nicotinic acid (6-fluoronicotinic acid) over time, especially at extreme pH or elevated temperatures.[2] Fresh preparation is mandatory.

Experimental Protocol: Precise Solubility Determination

Since batch-specific crystal polymorphism can affect solubility, the following "Shake-Flask" protocol is the gold standard for determining the exact solubility limit in your lab.

Workflow Diagram (DOT Visualization)

SolubilityWorkflow Start Start: Excess Compound Solvent Add Solvent (DMSO or Water) Start->Solvent Equilibrate Equilibrate (Shake 24h @ 25°C) Solvent->Equilibrate Filter Filter/Centrifuge (Remove Undissolved Solid) Equilibrate->Filter Dilute Dilute Supernatant (Into Linear Range) Filter->Dilute Analyze Quantify (HPLC/UV) Dilute->Analyze

Caption: Standard "Shake-Flask" workflow for determining thermodynamic solubility.

Detailed Steps:

  • Saturation: Add excess 6-Fluoro-N-methylnicotinamide solid (~10-20 mg) to a microcentrifuge tube containing 100 µL of the solvent (Water or DMSO).

  • Equilibration: Shake the mixture at 25°C for 24 hours. This ensures thermodynamic equilibrium is reached (saturation point).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter to remove undissolved solids.

  • Quantification:

    • Take a defined aliquot (e.g., 10 µL) of the clear supernatant.

    • Dilute significantly (e.g., 1:100 or 1:1000) with mobile phase to bring the concentration into the linear range of your detector.

    • Analyze via HPLC-UV (typically 260 nm for nicotinamides) against a standard curve of known concentration.[2][3]

Mechanistic Insight: Solvation Dynamics

Understanding why the compound dissolves helps in troubleshooting precipitation issues.

SolvationMechanism cluster_DMSO DMSO Interaction (High Solubility) cluster_Water Water Interaction (Moderate Solubility) Compound 6-Fluoro-N-methylnicotinamide DMSO_Mech Dipolar Interaction: S=O accepts H from Amide Methyls solvate Fluorine/Ring Compound->DMSO_Mech Strong Solvation Water_Mech H-Bonding Network: Water donates to Pyridine N Water accepts from Amide NH Compound->Water_Mech Competitive Solvation

Caption: Mechanistic comparison of solvation forces in DMSO vs. Water.

References

  • PubChem. (n.d.). Compound Summary: Nicotinamide.[4][5][6][7] National Library of Medicine. Retrieved from [Link][2][3]

  • Gaylord Chemical. (2020). DMSO Solubility Data Technical Bulletin. Retrieved from [Link][2][3]

Sources

Methodological & Application

Application Note: Chemoselective Amide Coupling of 6-Fluoronicotinic Acid with Methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Reaction Design

The Chemoselectivity Challenge

The coupling of 6-fluoronicotinic acid (1) with methylamine (2) presents a classic yet deceptive challenge in medicinal chemistry: the competition between Acylation (Desired Path A) and Nucleophilic Aromatic Substitution (SNAr) (Undesired Path B).

  • The Trap: The fluorine atom at the C6 position is activated by both the electron-withdrawing pyridine nitrogen and the carbonyl group at C3. This makes the C6 position highly electrophilic.

  • The Nucleophile: Methylamine is a potent nucleophile. If the activation of the carboxylic acid is slow, or if the reaction temperature is too high, methylamine will attack C6, displacing the fluoride ion.

  • Consequence: Formation of 6-(methylamino)nicotinic acid or N-methyl-6-(methylamino)nicotinamide (double addition), leading to inseparable mixtures and loss of the critical fluorine motif.

The Solution: Kinetic Control

To secure the desired N-methyl-6-fluoronicotinamide, we must enforce Kinetic Control . The rate of acylation (


) must vastly exceed the rate of substitution (

).


Operational Pillars:

  • High-Speed Activation: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU generates an OAt-active ester, which reacts faster with amines than standard OBt esters (from EDC/HOBt), minimizing the time the free amine is exposed to the fluoropyridine core.

  • Stoichiometric Precision: Avoid large excesses of methylamine. A ratio of 1.1 equivalents is optimal.

  • Thermal Suppression: The reaction is initiated at 0 °C . SNAr on fluoropyridines typically requires elevated temperatures or prolonged exposure at RT; acylation via HATU is rapid even at 0 °C.

Part 2: Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]Role
6-Fluoronicotinic Acid 141.101.0Limiting Reagent
Methylamine (2.0 M in THF) 31.061.1Nucleophile
HATU 380.231.2Coupling Agent
DIPEA (Hünig's Base) 129.242.5Base
DMF (Anhydrous) --Solvent (0.1 M conc.)
EtOAc / LiCl (5%) --Workup
Step-by-Step Procedure
Step 1: Pre-Activation (The "Head Start")
  • Charge a flame-dried round-bottom flask with 6-Fluoronicotinic Acid (1.0 equiv) and a magnetic stir bar.

  • Add anhydrous DMF to achieve a concentration of 0.1 M.

    • Note: DMF is preferred over DCM due to the poor solubility of nicotinic acids in non-polar solvents.

  • Add DIPEA (2.5 equiv) in one portion.

  • Cool the solution to 0 °C using an ice/water bath.

  • Add HATU (1.2 equiv) in one portion.

  • CRITICAL: Stir at 0 °C for 15 minutes .

    • Why? This converts the sluggish carboxylic acid into the highly reactive OAt-ester before the amine is introduced.

Step 2: Amine Addition
  • Dropwise, add Methylamine (2.0 M in THF) (1.1 equiv) to the cold reaction mixture.

  • Maintain the reaction at 0 °C for 30 minutes.

  • Allow the mixture to warm to Room Temperature (RT) and stir for an additional 1-2 hours.

Step 3: In-Process Control (IPC)
  • Self-Validation: Take a 10 µL aliquot, dilute in MeCN, and inject into LC-MS.

    • Target Mass: [M+H]⁺ = 155.06 (Desired Product).

    • Warning Mass: [M+H]⁺ = 166.08 (SNAr Product: N-methyl-6-(methylamino)nicotinamide).

    • Criteria: If Ratio (155:166) > 95:5, proceed to workup.

Step 4: Workup & Purification [3]
  • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10x reaction volume).

  • Wash 1: 5% LiCl solution (x2).

    • Why? LiCl effectively partitions DMF into the aqueous phase, removing the high-boiling solvent.

  • Wash 2: Saturated NaHCO₃ (x1).

    • Why? Removes unreacted carboxylic acid and HATU byproducts.

  • Wash 3: Brine (saturated NaCl).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Flash Column Chromatography (SiO₂).[3]

    • Eluent: 0-5% MeOH in DCM. The fluoropyridine amide is moderately polar.

Part 3: Visualization & Mechanism

Reaction Pathway Diagram

The following diagram illustrates the competition between the desired acylation and the parasitic SNAr pathway, highlighting the critical control points.

ReactionPathway Start 6-Fluoronicotinic Acid (Substrate) Act Active Ester (OAt-Intermediate) Start->Act HATU, DIPEA 0°C (Fast) Side1 S_NAr Intermediate (Meisenheimer Complex) Start->Side1 MeNH2 (Excess) High Temp Prod N-Methyl-6-fluoronicotinamide (Target: 155 m/z) Act->Prod MeNH2 Kinetic Control SideProd 6-(Methylamino)nicotinamide (Impurity: 166 m/z) Side1->SideProd -F⁻

Caption: Kinetic competition between HATU-mediated acylation (Blue/Green) and SNAr fluorodisplacement (Red).

Workup Logic Flow

WorkupFlow Crude Crude Reaction Mix (DMF, Product, DIPEA, HATU-Urea) Dilution Dilute with EtOAc Wash with 5% LiCl Crude->Dilution PhaseSep Phase Separation Dilution->PhaseSep AqLayer Aqueous Layer (DMF, LiCl, Urea byproduct) PhaseSep->AqLayer Discard OrgLayer Organic Layer (Product, DIPEA) PhaseSep->OrgLayer Keep BaseWash Wash with Sat. NaHCO3 OrgLayer->BaseWash Dry Dry (Na2SO4) & Concentrate BaseWash->Dry

Caption: Optimized aqueous workup strategy for removal of DMF and coupling byproducts.

Part 4: Troubleshooting & QC

NMR Diagnostics

The 1H NMR spectrum provides immediate confirmation of structural integrity.

Signal RegionObservation (Desired)Observation (SNAr Failure)
Amide -NH Broad singlet ~8.5 ppm (coupling to Me)Present, but environment changes.
Methyl Group Doublet ~2.9 ppm (coupling to NH)Two methyl signals (Amide + Ring amine)
Aromatic C5-H dd or ddd (coupling to F and C4-H)Loss of F-coupling; simplified splitting.
19F NMR Sharp singlet ~ -70 ppmSignal Disappears (Silent spectrum)
Alternative Reagents (Scale-Up)

For kilogram-scale applications where HATU is cost-prohibitive:

  • T3P (Propylphosphonic Anhydride): 50% in EtOAc.

  • Conditions: Mix Acid, Amine (HCl salt), and Pyridine (3 equiv) in EtOAc. Add T3P dropwise at 0 °C.

  • Advantage: T3P byproducts are water-soluble; workup is simply washing with water. Milder than acid chlorides.

References

  • BenchChem. An In-depth Technical Guide to the Synthesis of Methyl 6-fluoronicotinate.[1] (Analogous reactivity patterns for 6-fluoronicotinic acid derivatives). Link

  • Sigma-Aldrich. Peptide Coupling Reagents Guide. (Comparative efficiency of HATU vs. HOBt). Link

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Mechanism and Reactivity. (Theoretical grounding for F-displacement risks). Link

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (Safety and handling of coupling agents).[4] Link

Sources

Using 6-Fluoro-N-methylnicotinamide as a medicinal chemistry scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 6-Fluoro-N-methylnicotinamide in Medicinal Chemistry

Abstract

6-Fluoro-N-methylnicotinamide represents a precision-engineered scaffold in modern drug discovery. It serves two distinct, high-value functions: (1) as a metabolically stable bioisostere of the endogenous metabolite N-methylnicotinamide (MNA), designed to resist aldehyde oxidase (AOX) clearance; and (2) as a high-sensitivity F-19 NMR "spy" fragment for ligand-binding assays. This guide provides the rationale, synthetic pathways, and validation protocols for integrating this scaffold into lead optimization and screening campaigns.

The Medicinal Chemistry Rationale

Metabolic Blocking: The Aldehyde Oxidase (AOX) Problem

The parent compound, N-methylnicotinamide (MNA) , is a primary metabolite of nicotinamide. However, its utility as a drug scaffold is compromised by rapid oxidation. The cytosolic enzyme Aldehyde Oxidase (AOX1) aggressively attacks the electron-deficient pyridine ring at the C6 position (and to a lesser extent C2/C4), converting it into pyridones (e.g., N-methyl-2-pyridone-5-carboxamide, 2-PY).

  • The Solution: Introduction of a fluorine atom at the C6 position.[1]

  • Mechanism: The C-F bond is metabolically robust (bond energy ~116 kcal/mol). The fluorine atom sterically and electronically precludes the nucleophilic attack of the molybdenum-oxo cofactor of AOX at the C6 position, effectively "metabolic blocking" the primary clearance pathway while retaining the H-bond donor/acceptor profile of the amide.

F-19 NMR Fragment Screening

In Fragment-Based Drug Discovery (FBDD), 6-Fluoro-N-methylnicotinamide is an ideal library member or "spy" molecule due to:

  • Simplicity: Low molecular weight (<200 Da) ensures high ligand efficiency (LE).

  • Sensitivity: The fluorine nucleus (

    
    F) has 100% natural abundance and a wide chemical shift range, making it hyper-sensitive to changes in the local environment upon protein binding.
    
  • Solubility: The N-methyl amide moiety ensures aqueous solubility, critical for high-concentration NMR screening.

Visualizing the Strategy

The following diagram illustrates the metabolic vulnerability of the parent scaffold and the stabilization conferred by the 6-Fluoro substitution, alongside the synthesis pathway.

G cluster_0 Metabolic Vulnerability (Parent) cluster_1 Scaffold Stabilization (Solution) MNA N-methylnicotinamide (MNA) AOX Aldehyde Oxidase (AOX1) MNA->AOX Oxidation at C6 Pyridone 2-Pyridone Metabolite (Inactive/Rapid Clearance) AOX->Pyridone Metabolic Clearance F_Acid 6-Fluoronicotinic Acid (Starting Material) Coupling Amide Coupling (EDC/HOBt + MeNH2) F_Acid->Coupling Target 6-Fluoro-N-methylnicotinamide (Metabolically Blocked) Coupling->Target Target->AOX BLOCKS Oxidation

Figure 1: Mechanistic rationale for 6-Fluoro substitution to block Aldehyde Oxidase (AOX) metabolism and the synthetic route to the stabilized scaffold.

Experimental Protocols

Protocol A: Synthesis of 6-Fluoro-N-methylnicotinamide

Rationale: Direct fluorination of the pyridine ring is harsh and non-selective. The preferred route is the amidation of commercially available 6-fluoronicotinic acid.

Reagents:

  • 6-Fluoronicotinic acid (1.0 eq)

  • Methylamine hydrochloride (1.2 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)

Step-by-Step Procedure:

  • Activation: Dissolve 6-fluoronicotinic acid (e.g., 500 mg) in anhydrous DMF (5 mL) under nitrogen atmosphere. Add EDC·HCl and HOBt. Stir at room temperature (RT) for 30 minutes to form the active ester.

  • Coupling: Add Methylamine hydrochloride followed by dropwise addition of DIPEA. The solution may warm slightly.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS for disappearance of the acid.

  • Workup: Dilute reaction mixture with EtOAc (50 mL). Wash sequentially with 1M HCl (to remove unreacted amine/EDC), sat. NaHCO3 (to remove unreacted acid), and brine.

  • Purification: Dry organic layer over Na2SO4, filter, and concentrate. If necessary, purify via flash chromatography (SiO2, 0-5% MeOH/DCM).

  • Characterization: Confirm structure via

    
    H NMR (distinct doublet for methyl group, coupling of pyridine protons) and 
    
    
    
    F NMR (singlet ~ -60 to -70 ppm depending on reference).
Protocol B: In Vitro Metabolic Stability Assay (AOX Challenge)

Rationale: To validate the "metabolic blocking" hypothesis, you must compare the intrinsic clearance (


) of the fluorinated scaffold against the non-fluorinated parent in liver cytosol (where AOX resides), not just microsomes (where CYP450 resides).

Materials:

  • Test Compound: 6-Fluoro-N-methylnicotinamide (1 µM final).

  • Control Compound: N-methylnicotinamide (1 µM final).

  • Enzyme Source: Human Liver Cytosol (HLC) (AOX is cytosolic). Note: Do not use S9 or Microsomes alone as they may have lower AOX enrichment.

  • Cofactor: None required for AOX (it uses Molybdenum), but Hydralazine (AOX inhibitor) can be used as a negative control.

Workflow:

  • Pre-incubation: Incubate HLC (1 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add Test Compound (from 1000x DMSO stock).

  • Sampling: Remove aliquots (50 µL) at t = 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately mix with 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
     and 
    
    
    
    .
    • Success Metric: The 6-Fluoro analog should show >90% remaining at 120 min, whereas the parent MNA should show significant degradation (>50%).

Protocol C: F-19 NMR Fragment Screening (Ligand-Observed)

Rationale: Use the scaffold to detect binding to a target protein (e.g., a kinase or epigenetic reader). The


F signal will broaden or shift upon binding.

Parameters:

  • Instrument: 500 MHz or 600 MHz NMR with cryoprobe.

  • Temperature: 298 K.

  • Pulse Sequence: CPMG (Carr-Purcell-Meiboom-Gill) to filter out broad protein signals and emphasize the sharp ligand signal.

Procedure:

  • Reference Spectrum: Prepare a sample of 6-Fluoro-N-methylnicotinamide (50 µM) in assay buffer (e.g., 50 mM Tris, 100 mM NaCl, 10% D2O). Acquire

    
    F spectrum (128 scans). Note the chemical shift and line width (
    
    
    
    ).
  • Experimental Spectrum: Prepare a sample containing Target Protein (5–10 µM) + Ligand (50 µM).

  • Acquisition: Acquire

    
    F spectrum using identical parameters.
    
  • Data Analysis:

    • Binding Hit: Significant line broadening (reduction in peak height) or chemical shift perturbation (CSP) > 0.05 ppm compared to reference.

    • Competitive Displacement (Validation): Add a known high-affinity inhibitor (20 µM). If the 6-Fluoro fragment is displaced, the sharp signal should reappear (signal recovery).

Comparative Data Summary

PropertyN-methylnicotinamide (Parent)6-Fluoro-N-methylnicotinamide (Scaffold)Impact on Drug Design
AOX Stability Low (Rapid oxidation to 2-PY)High (Steric/Electronic block)Increases half-life (

) and bioavailability.
Lipophilicity (LogP) -0.8 (Highly Polar)~ -0.3 (Slightly increased)Improves passive membrane permeability.
H-Bonding Pyridine N is acceptor6-F reduces N-basicity Modulates pKa; Fluorine can act as weak acceptor.
NMR Utility 1H NMR only (crowded)19F NMR active Enables "spy" screening in complex mixtures.

References

  • Pomerantz, W. C. K., & Buchholz, C. R. (2021).[2] 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery.[2][3] RSC Chemical Biology.[2] Link

  • Garattini, E., & Terao, M. (2012).[4] The role of aldehyde oxidase in drug metabolism.[4][5] Expert Opinion on Drug Metabolism & Toxicology.[4] Link

  • Gill, A. L., et al. (2015). Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Agents. (Contextual grounding on Fluorine metabolic blocking).
  • UCL 19F NMR Fragment Screening Platform. (2024). Methodology for Fluorine-based library design and screening.Link

Sources

Application Note: Optimizing Kinase Inhibitor Potency using 6-Fluoro-N-methylnicotinamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utilization of 6-Fluoro-N-methylnicotinamide (6-FNMN) as a privileged scaffold in the synthesis of ATP-competitive kinase inhibitors. Unlike generic building blocks, 6-FNMN offers a dual-modality advantage: it contains a pre-installed "hinge-binding" motif (the N-methylamide) and a highly activated electrophilic site (the C6-fluorine) for rapid diversification via Nucleophilic Aromatic Substitution (SNAr).

This guide provides a validated protocol for coupling 6-FNMN with various amines to generate 2-amino-5-carboxamide pyridine derivatives—a core pharmacophore found in inhibitors targeting VEGFR, c-Met, and Aurora kinases.

Structural Biology & Mechanistic Rationale

The "Hinge-Binder" Hypothesis

Kinase inhibitors typically function by competing with ATP for the binding cleft. The "hinge region" of the kinase connects the N-terminal and C-terminal lobes and is the primary anchor point for small molecules.

  • The Amide Function: The N-methylcarboxamide group at the C3 position of the pyridine ring serves as a critical hydrogen bond donor/acceptor system. It mimics the adenine ring of ATP, forming hydrogen bonds with the backbone residues of the kinase hinge.[1]

  • The Fluorine "Handle": The fluorine atom at the C6 position is not the final pharmacophore; rather, it is a transient metabolic and synthetic handle. Its high electronegativity, combined with the electron-deficient nature of the pyridine ring, makes the C6 position highly susceptible to nucleophilic attack.

Pathway Visualization: The SNAr Workflow

The following diagram illustrates the transformation of the 6-FNMN building block into a functional kinase inhibitor core.

SnAr_Pathway Start 6-Fluoro-N-methylnicotinamide (Electrophilic Scaffold) Inter Meisenheimer Complex (Transition State) Start->Inter + Base / Heat (Activation) Reagent Primary/Secondary Amine (Nucleophilic Tail) Reagent->Inter Nucleophilic Attack Product 6-Amino-N-methylnicotinamide (Kinase Inhibitor Core) Inter->Product - HF (Aromatization)

Figure 1: The SNAr reaction pathway converting 6-FNMN into a bioactive scaffold. The fluorine acts as the leaving group, displaced by the amine tail.

Experimental Protocol: SNAr Diversification

Objective: To synthesize a library of 6-substituted-N-methylnicotinamides. Scope: This protocol is optimized for amines with low-to-moderate nucleophilicity (e.g., anilines, hindered aliphatic amines).

Materials & Reagents[2]
  • Substrate: 6-Fluoro-N-methylnicotinamide (1.0 eq)

  • Nucleophile: Target Amine (e.g., 3-aminophenyl morpholine) (1.2 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 eq) or K2CO3 (3.0 eq) for weaker nucleophiles.

  • Solvent: Anhydrous DMSO or NMP (Polar aprotic solvents are required to stabilize the Meisenheimer complex).

  • Workup: Ethyl Acetate (EtOAc), Brine, MgSO4.

Step-by-Step Methodology
  • Preparation (T=0):

    • In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 6-Fluoro-N-methylnicotinamide (100 mg, 0.65 mmol) in DMSO (2.0 mL).

    • Critical Check: Ensure the solution is clear. Turbidity indicates moisture; use molecular sieves if necessary.

  • Addition:

    • Add the Target Amine (0.78 mmol, 1.2 eq).

    • Add DIPEA (0.28 mL, 1.62 mmol, 2.5 eq) dropwise.

    • Note: If using an aniline derivative (aromatic amine), switch base to Cs2CO3 and increase temperature to 120°C.

  • Reaction:

    • Seal the vial and heat to 90°C in an aluminum heating block.

    • Stir at 600 RPM for 4–16 hours.

  • In-Process Control (IPC) - Self-Validating Step:

    • Method: LC-MS or TLC (5% MeOH in DCM).

    • Success Criteria: Disappearance of Starting Material (m/z 155.1 [M+H]+). Appearance of Product Mass.

    • Troubleshooting: If conversion is <50% after 4 hours, raise temperature to 110°C. Do not exceed 140°C to avoid amide hydrolysis.

  • Workup & Isolation:

    • Cool reaction to Room Temperature (RT).

    • Dilute with Water (15 mL) and extract with EtOAc (3 x 10 mL).

    • Wash combined organics with Brine (2 x 10 mL) to remove DMSO.

    • Dry over MgSO4, filter, and concentrate in vacuo.

    • Purification: Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).

Data Presentation & Optimization[3][4]

The following table summarizes reaction conditions for different classes of amines using this scaffold.

Nucleophile ClassExample ReagentSolventBaseTemp (°C)Yield (%)Notes
Aliphatic 1° BenzylamineDMSODIPEA8092%Fast reaction (<2h).
Aliphatic 2° MorpholineDMSODIPEA9088%Steric hindrance requires heat.
Aromatic 3-FluoroanilineNMPCs2CO313065%Requires stronger base/heat.
Heterocyclic 4-AminopyrazoleDMFNaH0 -> RT55%Deprotonation required first.
Biological Context: Signaling Pathway

The resulting molecules often target receptor tyrosine kinases (RTKs). Below is a simplified pathway showing where these inhibitors intervene (e.g., blocking VEGFR2 signaling).

Signaling_Pathway Ligand VEGF Ligand Receptor VEGFR2 (RTK) Ligand->Receptor Activation Raf Raf/MEK/ERK Cascade Receptor->Raf Phosphorylation Inhibitor 6-FNMN Derivative (Inhibitor) Inhibitor->Receptor Blocks ATP Binding Nucleus Gene Transcription (Angiogenesis) Raf->Nucleus Signal Transduction

Figure 2: Mechanism of Action. The synthesized inhibitor blocks the ATP-binding pocket of the VEGFR2 kinase, halting downstream signaling.

References

  • BenchChem. (2025).[2] Synthesis of Kinase Inhibitors Using 4,6-difluoro-N-methylpyrimidin-2-amine. Retrieved from

  • National Center for Biotechnology Information. (2019). Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors. PubChem. Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Mechanism. Retrieved from

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. Retrieved from

Sources

Reaction conditions for N-methylation of 6-fluoronicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Methylated Nicotinamides in Modern Research

N-methylated nicotinamides are a class of compounds drawing significant interest across the fields of biochemistry, pharmacology, and drug development. The parent compound, nicotinamide (a form of vitamin B3), is a fundamental component of the coenzymes NAD+ and NADP+. Its enzymatic N-methylation, catalyzed by nicotinamide N-methyltransferase (NNMT), plays a crucial role in cellular metabolism and has been implicated in various disease states, including cancer and metabolic disorders.[1][2] The introduction of a methyl group to the amide nitrogen can significantly alter a molecule's biological activity, solubility, and pharmacokinetic properties.

6-fluoronicotinamide, a fluorinated analog of nicotinamide, serves as a valuable building block in medicinal chemistry. Its N-methylation yields N-methyl-6-fluoronicotinamide, a compound with potential applications in the development of novel therapeutics and imaging agents. For instance, fluorinated nicotinamide derivatives have been explored for positron emission tomography (PET) imaging in melanoma.[3] This application note provides a detailed guide to the chemical synthesis of N-methyl-6-fluoronicotinamide, focusing on modern, efficient, and selective N-methylation strategies for researchers and drug development professionals. We will delve into the causality behind experimental choices, provide step-by-step protocols, and offer insights into the underlying reaction mechanisms.

Strategies for Selective N-Methylation of Amides

The selective N-methylation of amides can be challenging, as O-alkylation can be a competing side reaction.[4] Traditional methods often rely on highly toxic and carcinogenic reagents like methyl iodide or dimethyl sulfate. This guide focuses on safer and more selective modern alternatives.

Method 1: N-Methylation using Quaternary Ammonium Salts

A robust and highly selective method for the N-methylation of amides utilizes quaternary ammonium salts, such as phenyl trimethylammonium iodide (PhMe₃NI), as the methylating agent.[5][6] This approach offers excellent monoselectivity, avoiding the formation of bis-methylated byproducts, and proceeds under relatively mild conditions with high functional group tolerance.[5][7]

Reaction Mechanism: The reaction is believed to proceed via a direct nucleophilic substitution (Sₙ2) mechanism. The amide is first deprotonated by a base to form the corresponding amidate anion. This anion then acts as a nucleophile, attacking the methyl group of the quaternary ammonium salt to form the N-methylated product.

G cluster_0 Deprotonation cluster_1 Nucleophilic Attack (Sₙ2) 6-F-Nicotinamide 6-Fluoronicotinamide Amidate Amidate Anion 6-F-Nicotinamide->Amidate + Base Base Base (e.g., Cs₂CO₃) N-Methyl-Product N-Methyl-6-fluoronicotinamide Amidate->N-Methyl-Product + PhMe₃NI PhMe3NI PhMe₃NI Byproduct PhNMe₂ + I⁻

Figure 1: Proposed mechanism for N-methylation using a quaternary ammonium salt.

Experimental Protocol:

Materials:

  • 6-Fluoronicotinamide (Molecular Weight: 140.11 g/mol )[8]

  • Phenyl trimethylammonium iodide (PhMe₃NI)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Safety Precautions:

  • 6-Fluoronicotinamide may cause skin and eye irritation and respiratory irritation.[8]

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add 6-fluoronicotinamide (1.0 mmol, 140.1 mg).

  • Add cesium carbonate (2.0 equiv., 2.0 mmol, 651.6 mg) and phenyl trimethylammonium iodide (2.0 equiv., 2.0 mmol, 526.2 mg).

  • Add anhydrous toluene (0.2 M concentration, 5 mL).

  • Heat the reaction mixture to 120°C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 18 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-methyl-6-fluoronicotinamide. A byproduct of this reaction is N,N-dimethylaniline, which can be removed during chromatography or via a mild acidic workup.[6][7]

Quantitative Data Summary (Based on similar amide methylations): [5][7]

ParameterValue
Substrate6-Fluoronicotinamide
Methylating AgentPhenyl trimethylammonium iodide
BaseCesium carbonate
SolventToluene
Temperature120°C
Reaction Time~18 hours
Expected YieldHigh (up to 91% for similar substrates)
Method 2: N-Methylation using Tetramethylammonium Fluoride (TMAF)

Another effective and contemporary method for N-methylation involves the use of tetramethylammonium fluoride (TMAF).[9] This reagent is noted for its operational simplicity, broad substrate scope, and the ease of product purification. The fluoride anion is proposed to play a crucial role in facilitating a concerted methylation-deprotonation pathway.[9]

Reaction Mechanism: Computational studies suggest that the methylation with TMAF proceeds preferentially at the amide NH site via an imidic acid tautomer, which contributes to the high chemoselectivity of this method.[9]

G Start 6-Fluoronicotinamide + TMAF Tautomer Imidic Acid Tautomer Start->Tautomer TransitionState Concerted Transition State (Methylation-Deprotonation) Tautomer->TransitionState Product N-Methyl-6-fluoronicotinamide TransitionState->Product

Figure 2: Simplified workflow for N-methylation with TMAF.

Experimental Protocol:

Materials:

  • 6-Fluoronicotinamide

  • Tetramethylammonium fluoride (TMAF)

  • Toluene (anhydrous)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Safety Precautions:

  • Follow the safety precautions outlined in Method 1. TMAF should be handled with care, avoiding moisture.

Procedure:

  • In a sealable reaction tube, combine 6-fluoronicotinamide (1.0 mmol, 140.1 mg) and tetramethylammonium fluoride (2.5 equiv., 2.5 mmol, 232.9 mg).

  • Add anhydrous toluene (0.5 M concentration, 2 mL).

  • Seal the tube and heat the mixture to 100°C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the desired product.

Quantitative Data Summary (Based on similar amide methylations): [9]

ParameterValue
Substrate6-Fluoronicotinamide
Methylating AgentTetramethylammonium fluoride (TMAF)
SolventToluene
Temperature100°C
Expected YieldHigh (up to 95% for similar substrates)

Conclusion

The N-methylation of 6-fluoronicotinamide can be achieved with high efficiency and selectivity using modern reagents such as phenyl trimethylammonium iodide or tetramethylammonium fluoride. These methods provide safer and more reliable alternatives to traditional methylation protocols. The choice between these methods may depend on reagent availability, cost, and specific laboratory capabilities. The provided protocols offer a solid foundation for researchers to synthesize N-methyl-6-fluoronicotinamide for further investigation in drug discovery and other applications.

References

  • PrepChem. Synthesis of methyl 6-methylnicotinate. Available from: [Link]

  • Google Patents. CN114437031A - Synthetic method of 6-methyl nicotine.
  • Patsnap. Synthesis method of 6-methyl nicotine - Eureka. Available from: [Link]

  • ResearchGate. Methylation of Nicotinamide by NNMT. Available from: [Link]

  • Royal Society of Chemistry. Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state - Organic & Biomolecular Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Available from: [Link]

  • Organic Chemistry Portal. Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride. Available from: [Link]

  • ACS Publications. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents | Organic Letters. Available from: [Link]

  • University of Liverpool IT Services. A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Available from: [Link]

  • Wikipedia. von Braun reaction. Available from: [Link]

  • PubMed. Discovery of [18F]N-(2-(diethylamino)ethyl)-6-fluoronicotinamide: A Melanoma Positron Emission Tomography Imaging Radiotracer With High Tumor to Body Contrast Ratio and Rapid Renal Clearance. Available from: [Link]

  • PubChem. 6-Fluoropyridine-3-carboxamide. Available from: [Link]

  • Thorne. Why It's Important to Support Methylation when Taking Nicotinamide Riboside. Available from: [Link]

  • ResearchGate. N -methylation of amines and N -formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst | Request PDF. Available from: [Link]

  • PubChem. 6-Bromo-2-fluoronicotinamide. Available from: [Link]

  • SpringerLink. methylation of amines using formic acid via simple inorganic base catalysis. Available from: [Link]

  • Google Patents. CN115433122A - Preparation method of 6-fluoronicotinic acid.
  • Scientific Update. Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir. Available from: [Link]

  • PubChem. 6-Fluoronicotinic Acid. Available from: [Link]

  • NIH National Center for Biotechnology Information. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC. Available from: [Link]

  • Royal Society of Chemistry. Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst - Green Chemistry. Available from: [Link]

  • LookChem. Cas 364-22-7,2-Fluoronicotinamide. Available from: [Link]

  • PubMed. Excess Nicotinamide Inhibits Methylation-Mediated Degradation of Catecholamines in Normotensives and Hypertensives. Available from: [Link]

  • NIH PubChem. 2-Fluoronicotinamide. Available from: [Link]

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Metabolic stability of 6-fluoro substituted nicotinamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Assessing the Metabolic Stability of 6-Fluoro Substituted Nicotinamide Analogs

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug candidate from the laboratory to the clinic, its metabolic fate is a pivotal determinant of success. Metabolic stability, the susceptibility of a compound to biotransformation, directly influences its pharmacokinetic profile, including half-life, bioavailability, and in vivo exposure.[1][2] Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations, while those that are metabolized too slowly can accumulate and cause toxicity.[2] Therefore, early assessment and optimization of metabolic stability are paramount in modern drug discovery.[3][4][5]

Nicotinamide analogs represent a burgeoning class of therapeutic agents, targeting a range of enzymes involved in cellular signaling and metabolism, such as Poly (ADP-ribose) polymerases (PARPs).[6][7] As these molecules are analogs of a natural vitamin (B3), they are often substrates for the body's metabolic machinery. A common strategy to enhance the drug-like properties of such candidates is the strategic introduction of fluorine atoms.[8][9]

This guide provides a detailed overview and actionable protocols for assessing the metabolic stability of 6-fluoro substituted nicotinamide analogs. The substitution of a hydrogen atom with fluorine at the 6-position of the pyridine ring is a deliberate design choice aimed at blocking a common site of oxidative metabolism. This application note will explain the rationale behind this strategy, provide step-by-step protocols for key in vitro assays, and offer insights into data interpretation to guide the selection of more robust drug candidates.

Scientific Principles: Why 6-Fluoro Substitution Matters

Pillar 1: Fundamentals of Drug Metabolism

The liver is the primary site of drug metabolism, where xenobiotics are enzymatically converted into more water-soluble (hydrophilic) compounds to facilitate their excretion.[5] This process is broadly divided into two phases:

  • Phase I Metabolism: Involves oxidation, reduction, and hydrolysis reactions that introduce or unmask functional groups. The Cytochrome P450 (CYP) superfamily of heme-containing enzymes, located primarily in liver microsomes, are the main drivers of Phase I metabolism.[10] These enzymes require co-factors like NADPH to function.[11][12]

  • Phase II Metabolism: Involves conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate, glutathione) is attached to the parent drug or its Phase I metabolite. This further increases water solubility.

In vitro assays using liver subcellular fractions (microsomes, S9) or whole cells (hepatocytes) are cost-effective and reliable methods to predict a compound's metabolic fate in vivo.[3][13]

Pillar 2: The Metabolic Landscape of Nicotinamide

Nicotinamide is a central molecule in cellular metabolism as a precursor to nicotinamide adenine dinucleotide (NAD+), a vital coenzyme for redox reactions and a substrate for NAD+-consuming enzymes like PARPs and sirtuins.[14][15][16][17] The body has specific pathways to handle nicotinamide, primarily the salvage pathway, which recycles it back into the NAD+ pool.[18] Key enzymes in its metabolism include Nicotinamide N-methyltransferase (NNMT) and Nicotinamide phosphoribosyltransferase (NAMPT).[19][20] Because drug candidates are analogs of this natural molecule, they are often recognized and processed by the same enzymatic machinery, including CYP enzymes.[21]

Pillar 3: The Causality of Fluorine Substitution

The introduction of fluorine into a drug candidate is a powerful medicinal chemistry tactic to enhance metabolic stability.[8][9][22] The rationale for substituting a hydrogen with fluorine at a metabolically vulnerable position, such as the 6-position of a nicotinamide ring, is twofold:

  • Bond Strength: The carbon-fluorine (C-F) bond is significantly stronger (bond energy ~110-126 kcal/mol) than the carbon-hydrogen (C-H) bond (~105-113 kcal/mol).[22] This increased bond strength makes it more difficult for oxidative enzymes like CYPs to abstract a hydrogen atom or hydroxylate the carbon, effectively "blocking" that site of metabolism.[22][23]

  • Electronic Effects: Fluorine is the most electronegative element, meaning it strongly withdraws electron density from the adjacent carbon and the aromatic ring.[8] This can decrease the nucleophilicity of the ring system, making it less susceptible to electrophilic attack by activated CYP enzymes.[22] This electronic perturbation can also alter the compound's affinity for the enzyme's active site, further reducing the rate of metabolism.[22]

By strategically placing a fluorine atom at the 6-position, a known "soft spot" for oxidation on the pyridine ring, we hypothesize a significant increase in the compound's resistance to metabolic degradation.

Experimental Protocols: A Self-Validating System

To experimentally validate the hypothesis that 6-fluoro substitution enhances metabolic stability, two primary in vitro assays are employed: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

Protocol 1: Liver Microsomal Stability Assay

This assay is a high-throughput method to evaluate Phase I metabolic stability.[13][24] It utilizes the microsomal fraction of liver homogenate, which is rich in CYP enzymes.[25]

Objective: To determine the rate of disappearance of a test compound due to Phase I metabolism.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test Compounds (e.g., Parent Nicotinamide Analog, 6-Fluoro Analog) at 10 mM in DMSO

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and G6P-dehydrogenase)

  • Positive Control Compounds (e.g., Verapamil for high clearance, Diazepam for low clearance)[26]

  • Internal Standard (IS) solution in acetonitrile (e.g., a structurally similar, stable compound)

  • 96-well incubation and collection plates

Step-by-Step Methodology:

  • Compound Preparation: Prepare a working solution of the test compounds and positive controls at 100 µM in phosphate buffer from the 10 mM DMSO stock.[25]

  • Incubation Master Mix: Prepare a master mix containing liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer.[26] Aliquot this mix into the wells of the incubation plate.

  • Initiate Reaction: Add the test compound working solution to the microsomal mix to achieve a final substrate concentration of 1 µM. Gently mix and pre-incubate the plate at 37°C for 5-10 minutes.

  • Start Metabolism: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[27] For the negative control (T=0 and "-NADPH" conditions), add an equal volume of phosphate buffer instead.[25]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture into a collection plate containing 2-3 volumes of ice-cold acetonitrile with the internal standard.[26][27][28] The acetonitrile precipitates the microsomal proteins and quenches the enzymatic activity.

  • Sample Processing: Seal the collection plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.[25]

  • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_processing Sample Processing prep_cpd Prepare 1µM Test Compound Solution mix Mix Compound + Microsomes Pre-incubate 5 min prep_cpd->mix prep_hlm Prepare 0.5 mg/mL Microsome Suspension prep_hlm->mix prep_nadph Prepare NADPH Regenerating System start Initiate Reaction with NADPH prep_nadph->start mix->start sample Sample at Time Points (0, 5, 15, 30, 45, 60 min) start->sample quench Quench with Cold Acetonitrile + Internal Std sample->quench centrifuge Vortex & Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze

Protocol 2: Hepatocyte Stability Assay

This assay provides a more physiologically relevant model as it uses intact liver cells, which contain both Phase I and Phase II enzymes, as well as active transporter systems.[3][29]

Objective: To determine the rate of disappearance of a test compound in a whole-cell system, accounting for cell permeability, Phase I, and Phase II metabolism.

Materials:

  • Cryopreserved, plateable primary human hepatocytes

  • Hepatocyte thawing, plating, and maintenance media[30]

  • Collagen-coated 96-well plates

  • Test Compounds and Controls (as in Protocol 1)

  • Internal Standard (IS) solution in acetonitrile

Step-by-Step Methodology:

  • Hepatocyte Plating: Thaw cryopreserved hepatocytes according to the supplier's protocol.[30] Plate the cells in collagen-coated 96-well plates at a specified density and allow them to attach and form a monolayer (typically 4-6 hours or overnight).[30]

  • Compound Dosing: Remove the plating medium and replace it with fresh, pre-warmed incubation medium containing the test compound (final concentration 1 µM) and controls.

  • Incubation: Place the plate in a humidified incubator at 37°C, 5% CO₂.

  • Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), terminate the reaction by removing the incubation medium and adding ice-cold acetonitrile with internal standard to the wells to lyse the cells and precipitate proteins.[26][31]

  • Sample Processing: Seal the plate, vortex, and centrifuge to pellet cell debris and protein.

  • Analysis: Transfer the supernatant for LC-MS/MS analysis.

G cluster_prep Cell Culture cluster_incubation Incubation (37°C, 5% CO2) cluster_processing Sample Processing thaw Thaw Cryopreserved Hepatocytes plate Plate Cells on Collagen-Coated Plate thaw->plate attach Allow Cells to Form a Monolayer (4-24h) plate->attach dose Dose Cells with 1µM Test Compound attach->dose sample Sample at Time Points (0, 15, 30, 60, 120 min) dose->sample lyse Lyse Cells & Quench with Cold Acetonitrile + Internal Std sample->lyse centrifuge Vortex & Centrifuge to Pellet Debris lyse->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze

Analytical Method: LC-MS/MS

The concentration of the remaining parent compound at each time point is quantified using LC-MS/MS.[27][31] A specific and sensitive method should be developed for each analog. The peak area of the analyte is normalized to the peak area of the internal standard to correct for variations in sample processing and instrument response.

Data Analysis and Interpretation

The primary data from the LC-MS/MS analysis (peak area ratio of analyte/IS) is used to calculate key pharmacokinetic parameters.

  • Plotting the Data: Plot the natural logarithm (ln) of the percentage of compound remaining versus time.[31]

  • Determining the Elimination Rate Constant (k): The slope of the linear regression line from the plot is the elimination rate constant (-k).

  • Calculating Half-Life (t½): The half-life, or the time required for 50% of the compound to be metabolized, is calculated from the rate constant.

    • Formula: t½ = 0.693 / k

  • Calculating Intrinsic Clearance (Clint): Intrinsic clearance represents the inherent ability of the liver enzymes to metabolize a drug.[3]

    • Formula: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / mg protein per mL)[25]

Interpreting the Results: A longer half-life and a lower intrinsic clearance value indicate greater metabolic stability. By comparing these parameters for the parent nicotinamide analog and its 6-fluoro substituted counterpart, one can directly quantify the impact of the fluorine substitution.

G cluster_parent Parent Analog (Position 6 = H) cluster_fluoro 6-Fluoro Analog (Position 6 = F) parent {Nicotinamide Analog |  Position 6: C-H} cyp1 CYP450 Enzyme parent:f0->cyp1 Susceptible to Oxidation metabolite Oxidized Metabolite (Rapid Clearance) cyp1->metabolite fluoro {6-Fluoro Nicotinamide Analog |  Position 6: C-F} cyp2 CYP450 Enzyme fluoro:f0->cyp2 Resistant to Oxidation blocked Metabolism Blocked (Slow Clearance) cyp2->blocked

Data Presentation: Summarizing the Evidence

The results should be summarized in a clear, tabular format to facilitate direct comparison.

Compound IDAssay SystemHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)Stability Classification
NA-001 (Parent) Human Liver Microsomes1592.4Low
NA-001-F (6-Fluoro) Human Liver Microsomes> 60< 23.1High
NA-001 (Parent) Human Hepatocytes2555.4Moderate
NA-001-F (6-Fluoro) Human Hepatocytes> 120< 11.6High

Table 1: Example comparative metabolic stability data for a parent nicotinamide analog (NA-001) and its 6-fluoro substituted version (NA-001-F). The data clearly demonstrates that the 6-fluoro substitution leads to a significantly longer half-life and lower intrinsic clearance, indicating enhanced metabolic stability.

Conclusion and Forward Look

The strategic incorporation of fluorine at the 6-position of nicotinamide analogs is a highly effective strategy for enhancing metabolic stability. The protocols detailed in this guide provide a robust framework for experimentally verifying the benefits of such chemical modifications. By employing both microsomal and hepatocyte-based assays, researchers can gain a comprehensive understanding of a compound's metabolic liabilities and make data-driven decisions to advance the most promising candidates. The significant increase in half-life and corresponding decrease in intrinsic clearance observed for 6-fluoro analogs directly translates to a higher probability of achieving a favorable pharmacokinetic profile in vivo, a critical step on the path to developing a successful therapeutic.

References

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.PubMed.
  • Nicotinamide Metabolism Reprogramming Drives Reversible Senescence of Glioblastoma Cells.bioRxiv.
  • In Vitro Metabolic Stability.Creative Bioarray.
  • The role of fluorine in medicinal chemistry.Taylor & Francis Online.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.PMC - NIH.
  • Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluorine-Substituted δ-Tocotrienol Derivative.PubMed.
  • Advanced in vitro metabolic stability assays for drug discovery.Nuvisan.
  • Metabolic stability screen for drug discovery using cassette analysis and column switching.PubMed.
  • Metabolic Stability Assays.Merck Millipore.
  • The taming of PARP1 and its impact on NAD + metabolism.PMC - NIH.
  • Inhibition of human P450 enzymes by nicotinic acid and nicotinamide.PubMed.
  • NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry.PMC - NIH.
  • A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology.MDPI.
  • Hepatocyte Stability.Cyprotex ADME-Tox Solutions | Evotec.
  • Stable S -Adenosylmethionine Analogue for Enzymatic Fluoromethylation.Request PDF.
  • Nicotinamidase modulation of NAD+ biosynthesis and nicotinamide levels separately affect reproductive development and cell survival in C. elegans.PubMed Central.
  • Microsomal Stability.Cyprotex ADME-Tox Solutions | Evotec.
  • Metabolic Stability Assays.WuXi AppTec Lab Testing Division.
  • The role of fluorine in medicinal chemistry.PubMed.
  • The role of nicotinamide-β-adenine dinucleotide phosphate-H-cytochrome P450 oxidoreductase in the activation of cytochromes.ResearchGate.
  • Protocols Using Plateable Human Hepatocytes in ADME Assays.BD.
  • NAD-Mediated Protection by Nicotinamide Against UVB-Induced Oxidative Damage in HaCaT Cells.MDPI.
  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds.ACS Publications.
  • Second-generation inhibitors. A nicotinamide pharmacophore group is...ResearchGate.
  • NAD+ Biosynthesis and Metabolome.AboutNAD.
  • Metabolism of the anthelmintic drug niclosamide by cytochrome P450 enzymes and UDP-glucuronosyltransferases: Metabolite elucidation and main contributions from CYP1A2 and UGT1A1.ResearchGate.
  • Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges.PubMed.
  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review.MDPI.
  • Metabolic Stability Services.Eurofins Discovery.
  • Hepatocyte Stability Assay.Domainex.
  • ADME Microsomal Stability Assay.BioDuro.
  • Nicotinamide adenine dinucleotide.Wikipedia.
  • Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluorine‐Substituted δ‐Tocotrienol Derivative.Request PDF - ResearchGate.
  • Microsomal Stability Assay Protocol.AxisPharm.
  • Microsomal Clearance/Stability Assay.Domainex.

Sources

Troubleshooting & Optimization

Technical Support Center: 6-Fluoro-N-methylnicotinamide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Purification, Stability, and Troubleshooting Guide Document ID: TS-FMN-2024-05 Target Audience: Medicinal Chemists, Process Chemists, Radiochemists

Technical Overview & Impurity Profiling

6-Fluoro-N-methylnicotinamide is a critical intermediate often used as a scaffold in the synthesis of PET tracers (e.g., [18F] labeling precursors) and kinase inhibitors. Its purification presents a unique dichotomy: the molecule is chemically stable enough for standard workups but possesses a specific liability at the C-6 position due to the high electronegativity of the fluorine atom.

The Core Challenge: Nucleophilic Aromatic Substitution ( )

The fluorine atom at the 6-position of the pyridine ring is highly activated. Unlike chlorobenzene, 6-fluoropyridine derivatives are susceptible to nucleophilic attack, particularly by hydroxide (


) or alkoxide ions.
  • The Risk: Using strong bases (NaOH, KOH) or heating in protic solvents can displace the fluorine, yielding the 6-hydroxy impurity (6-hydroxy-N-methylnicotinamide) or its tautomer, the pyridone.

  • The Solution: Purification strategies must prioritize mild basic conditions (e.g.,

    
    , DIPEA) and avoid prolonged exposure to nucleophiles at high temperatures.
    
Common Impurity Profile
Impurity TypeOriginDetection (LC-MS)Removal Strategy
6-Fluoronicotinic Acid Unreacted Starting Material[M-H]- 140Mild Basic Extraction (

)
6-Hydroxy-N-methylnicotinamide Hydrolysis (

byproduct)
[M+H]+ 153Recrystallization (Polarity difference)
Dicyclohexylurea (DCU) Coupling Reagent ByproductNeutral/InsolubleFiltration / Cold

Trituration
N,N-Dimethyl impurity Over-methylation (rare)[M+H]+ 169Column Chromatography

Troubleshooting Guide (FAQ)

Q1: I see a persistent impurity at [M+H]+ 153 in my LC-MS. What is it, and how do I remove it?

Diagnosis: This is likely 6-hydroxy-N-methylnicotinamide , resulting from the hydrolysis of the fluorine atom. This often occurs if you used NaOH for the workup or heated the reaction in methanol without buffering. Corrective Action:

  • Prevention: Switch to saturated

    
     or 
    
    
    
    for your aqueous washes. Avoid NaOH.
  • Purification: The hydroxy impurity is significantly more polar than the fluoro-product.

    • Flash Chromatography: Use a gradient of DCM:MeOH (95:5 to 90:10). The fluoro-product will elute first.[1]

    • Recrystallization:[2][3] The hydroxy impurity is often insoluble in cold ethyl acetate. Dissolve your crude product in hot EtOAc, filter off the insoluble hydroxy solid, and crystallize the filtrate.

Q2: My product is tailing significantly on silica gel columns.

Diagnosis: Pyridine derivatives are basic and interact with the acidic silanol groups on silica gel, causing peak broadening and tailing. Corrective Action:

  • Pre-treat the Silica: Flush the column with mobile phase containing 1% Triethylamine (TEA) or 1%

    
     before loading.
    
  • Mobile Phase Modifier: Maintain 0.5% TEA or

    
     in your mobile phase throughout the run.
    
  • Alternative: Switch to neutral alumina, though resolution may be lower.

Q3: How do I remove unreacted 6-fluoronicotinic acid without triggering defluorination?

Diagnosis: The starting acid (pKa ~3.4) is more acidic than non-fluorinated nicotinic acid. Protocol:

  • Dissolve the crude reaction mixture in Ethyl Acetate or DCM.

  • Wash 2x with saturated Sodium Bicarbonate (

    
    ) .
    
    • Note:

      
       (pH ~8.5) is basic enough to deprotonate the acid (forming the water-soluble carboxylate) but generally too weak to trigger rapid 
      
      
      
      defluorination at room temperature.
  • Back-extract the aqueous layer once with organic solvent to recover any trapped amide.

Validated Purification Workflows

Workflow A: Standard Extraction (Purity < 85%)

Use this for crude mixtures containing significant coupling reagents or starting acid.

  • Dilution: Dilute reaction mixture with EtOAc (10 mL per mmol substrate).

  • Acid Removal: Wash with sat.

    
     (2 x volume). Do not use NaOH.
    
  • Base Removal: Wash with 0.5 M Citric Acid (2 x volume).

    • Why Citric Acid? It effectively removes unreacted amines (methylamine) and is mild enough to preserve the pyridine ring. HCl can sometimes induce hydrolysis if too concentrated.

  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    
Workflow B: Recrystallization (Purity > 85%)

Use this for final polishing or removing the hydroxy-impurity.

  • Solvent System: Ethyl Acetate / n-Heptane (or Hexanes).

  • Dissolution: Dissolve crude solid in minimum boiling EtOAc.

  • Filtration: If a white solid remains undissolved at boiling, filter it hot (likely DCU or hydroxy-impurity).

  • Crystallization: Add warm n-Heptane dropwise until persistent cloudiness appears.

  • Cooling: Allow to cool to RT, then

    
    .
    
  • Collection: Filter precipitate and wash with cold Heptane.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for purifying 6-Fluoro-N-methylnicotinamide intermediates based on the impurity profile detected via LC-MS/TLC.

PurificationLogic Start Crude Reaction Mixture CheckImpurity Analyze Impurities (LC-MS/TLC) Start->CheckImpurity AcidPresent Is Starting Acid Present? CheckImpurity->AcidPresent BaseWash Wash with sat. NaHCO3 (Avoid NaOH) AcidPresent->BaseWash Yes AminePresent Are Coupling Reagents/ Amines Present? AcidPresent->AminePresent No BaseWash->AminePresent HydroxylPresent Is Hydroxyl Impurity Present? (Defluorinated byproduct) Recryst Recrystallization (EtOAc / Heptane) HydroxylPresent->Recryst Yes (>5%) FinalCheck Final Purity Check HydroxylPresent->FinalCheck No Recryst->FinalCheck AminePresent->HydroxylPresent No AcidWash Wash with 0.5M Citric Acid AminePresent->AcidWash Yes AcidWash->HydroxylPresent Column Flash Column (DCM:MeOH + 1% Et3N) FinalCheck->Column Purity < 98% Success Pure 6-Fluoro-N-methylnicotinamide FinalCheck->Success Purity > 98% Column->Success

Caption: Decision tree for the purification of 6-Fluoro-N-methylnicotinamide, prioritizing mild conditions to prevent defluorination.

References

  • PubChem. (2025).[4] 6-Fluoronicotinic Acid Compound Summary. National Library of Medicine. Retrieved from [Link]

  • MDPI. (2014). Production of 6-l-[18F]Fluoro-m-tyrosine in an Automated Synthesis Module. (Discusses fluorination and hydrolysis conditions). Retrieved from [Link]

  • LibreTexts. (2025).[5] Nucleophilic Aromatic Substitution Mechanisms. Chemistry LibreTexts. Retrieved from [Link]

Sources

Technical Support Center: N-methyl-6-fluoropyridine-3-carboxamide Purification

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-methyl-6-fluoropyridine-3-carboxamide. It is designed to address common challenges encountered during its purification by recrystallization, moving from foundational principles to advanced troubleshooting.

The presence of a fluorine atom on the pyridine ring introduces unique intermolecular force considerations that can influence solvent selection and crystal packing, making purification a nuanced process.[1][2] This guide explains the causality behind experimental choices to ensure a robust and reproducible purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for N-methyl-6-fluoropyridine-3-carboxamide?

An ideal solvent should exhibit a steep solubility curve for the compound. This means it should dissolve the compound completely at or near its boiling point but have very low solubility at low temperatures (e.g., 0-4 °C). This differential ensures maximum recovery of the purified solid upon cooling. Additionally, the solvent's boiling point should be below the melting point of the compound to prevent it from "oiling out." Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain fully dissolved in the cold solvent (to be removed with the mother liquor).

Q2: Based on the structure, what classes of solvents should I start with?

The N-methyl-6-fluoropyridine-3-carboxamide molecule possesses several key functional groups that guide solvent selection:

  • Pyridine Ring & Amide Group: These polar groups suggest that polar solvents will be effective. A related compound, 6-Methylpyridine-3-carboxamide, shows solubility in water, ethanol, and acetone, making these good starting points.[3]

  • Fluorine Atom: Fluorination can alter crystal packing and reduce a molecule's propensity to form strong hydrogen bonds with protic solvents compared to its non-fluorinated analog.[2][4] Therefore, while polar protic solvents like ethanol are a good starting point, polar aprotic solvents (e.g., ethyl acetate, acetone) or mixed-solvent systems should also be strongly considered.

Q3: When should I use a mixed-solvent system instead of a single solvent?

A mixed-solvent system is ideal when no single solvent meets the criteria for effective recrystallization. This often occurs when one solvent dissolves the compound too well (even when cold) and another dissolves it too poorly (even when hot). The strategy involves dissolving the compound in a minimum amount of a "good" (highly solubilizing) solvent at an elevated temperature, followed by the slow, dropwise addition of a "bad" (poorly solubilizing) "anti-solvent" until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the solid, and the solution is allowed to cool slowly.[5]

Q4: Can colored impurities be removed during recrystallization?

Yes. If your hot solution has a colored tint, highly colored impurities can often be removed by adding a small amount of activated decolorizing carbon (charcoal) to the hot, but not boiling, solution.[5] The charcoal adsorbs the colored molecules onto its high-surface-area particles. After a brief heating period, the charcoal is removed by hot gravity filtration before the solution is cooled.

Solvent Selection Guide

The choice of solvent is the most critical parameter for successful recrystallization. The following table provides starting points for solvent screening. Small-scale trials (10-20 mg of crude material) are essential before committing the bulk of your sample.

Solvent SystemTypeRationale & ConsiderationsPotential Issues
Ethanol SingleThe amide and pyridine functionalities suggest good solubility in hot ethanol.[3]May be too effective a solvent, leading to poor recovery.
Isopropanol SingleSimilar to ethanol but often provides a better solubility differential for moderately polar compounds.Check solubility carefully; may require larger volumes.
Ethyl Acetate SingleA polar aprotic solvent that is a good candidate for compounds with hydrogen bond-accepting groups.May not be sufficiently polar to dissolve the compound, even when hot.
Ethyl Acetate / Hexane MixedA very common and effective system. Ethyl acetate acts as the "good" solvent, and hexane is the "anti-solvent".[5] A similar system (ethyl acetate/petroleum ether) has been used for other fluorinated pyridines.[6]Prone to "oiling out" if the boiling points of the two solvents are very different or if cooling is too rapid.[7]
Acetone / Water MixedAcetone is a strong polar aprotic solvent, while water acts as the anti-solvent.[5]The high volatility of acetone can make it difficult to maintain a constant solvent ratio during heating.
Toluene / Heptane MixedA non-polar/polarizable system that can be effective for aromatic compounds.May not be polar enough to dissolve the initial crude material effectively.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization process.

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Upon Cooling Too much solvent was used. This is the most common cause. The solution is not supersaturated.[8]Action: Re-heat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again.[8] If this fails, evaporate all solvent and restart with a different solvent system.
The rate of cooling is too slow. Action: If crystals haven't formed at room temperature, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. If that fails, place the flask in an ice bath.
Product "Oils Out" The compound's melting point is lower than the boiling point of the solvent, or the solution is too supersaturated.Action: Return the flask to the heat source and add more of the "good" solvent to decrease saturation. Allow it to cool more slowly.[8] Consider switching to a lower-boiling point solvent system.
Crystallization is Too Fast ("Crashing Out") The solution is excessively supersaturated, or the solubility difference between hot and cold is too extreme. Rapid crystallization traps impurities.[8]Action: Place the solid back on the heat source, add a small amount of additional solvent to slightly exceed the minimum required for dissolution, and re-heat until the solution is clear. Allow it to cool more slowly.[8]
Low Final Yield Too much solvent was used initially, leaving a significant amount of product in the mother liquor.Action: Check the mother liquor by spotting a drop on a watch glass; significant residue after evaporation indicates dissolved product.[8] You can attempt a "second crop" crystallization by reducing the volume of the mother liquor.
Premature crystallization occurred during hot filtration. Action: Ensure the funnel and receiving flask are pre-heated. Use a stemless funnel to prevent crystallization in the stem. Add a small excess of solvent before filtering to keep the compound in solution.
Too much decolorizing charcoal was used. Action: Charcoal can adsorb the desired product.[8] Use only a very small amount (tip of a spatula). This loss is irreversible.
Crystals are Colored Colored impurities were not fully removed. Action: Re-dissolve the crystals and repeat the recrystallization, incorporating a decolorizing charcoal step if not done previously.[5] Ensure the charcoal is filtered while the solution is hot.

Experimental Protocols & Workflows

Workflow for Recrystallization

The following diagram outlines the general workflow for a successful recrystallization experiment.

G cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation A Place crude solid in Erlenmeyer flask B Add minimum amount of hot solvent A->B C Heat to boiling to dissolve solid B->C D Add decolorizing charcoal (if needed) C->D  If solution is colored or has insoluble impurities F Allow filtrate to cool slowly C->F E Perform hot gravity filtration D->E E->F G Cool in ice bath to maximize precipitation F->G H Collect crystals by suction filtration G->H I Wash crystals with a small amount of cold solvent H->I J Dry crystals under vacuum I->J

Caption: General workflow for the recrystallization of N-methyl-6-fluoropyridine-3-carboxamide.

Protocol 1: Single-Solvent Recrystallization (Example: Isopropanol)
  • Dissolution: Place the crude N-methyl-6-fluoropyridine-3-carboxamide in an appropriately sized Erlenmeyer flask with a stir bar. Add a small volume of isopropanol and heat the mixture to a gentle boil with stirring.

  • Saturation: Continue adding small portions of hot isopropanol until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration into a pre-heated, clean flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystal growth appears to have stopped, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Protocol 2: Mixed-Solvent Recrystallization (Example: Ethyl Acetate / Hexane)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling ethyl acetate (the "good" solvent).

  • Saturation: While keeping the solution hot, add hexane (the "anti-solvent") dropwise until a persistent cloudiness appears.

  • Clarification: Add a few drops of hot ethyl acetate to re-dissolve the precipitate and produce a clear, saturated solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation & Drying: Follow steps 6-8 from the single-solvent protocol, using a pre-chilled mixture of ethyl acetate/hexane (in the approximate final ratio) as the wash solvent.

Decision Tree for Solvent System Selection

This diagram helps guide the logical process of choosing an appropriate solvent system.

G Start Start: Test solubility of crude compound in a potential single solvent Q1 Is it soluble in hot solvent? Start->Q1 Q2 Is it insoluble in cold solvent? Q1->Q2 Yes Result_Bad1 FAILURE: Insoluble. Try a more polar solvent. Q1->Result_Bad1 No Result_Good SUCCESS: This is a good single solvent. Q2->Result_Good Yes Result_Bad2 FAILURE: Too soluble. Try a less polar solvent. Q2->Result_Bad2 No Result_Mixed Candidate for Mixed-Solvent System: Use this as the 'Good' Solvent. Find an 'Anti-Solvent' in which the compound is insoluble. Result_Bad2->Result_Mixed Alternative Path

Caption: A decision-making flowchart for selecting a suitable recrystallization solvent system.

References

  • Pipzine Chemicals. 6-Methylpyridine-3-carboxamide.
  • University of California, Davis.
  • Sigma-Aldrich. 6-Methylpyridine-3-carboxamide 98%.
  • Chemistry LibreTexts. 3.6F: Troubleshooting.
  • University of Rochester, Department of Chemistry.
  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
  • Ruschewitz, U. et al. (2019).
  • Ioffe, M. et al. (2019). Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor.
  • Berger, R. et al. (2011). Fluorine in Crystal Engineering – The Little Atom That Could.

Sources

Solving solubility issues of fluorinated nicotinamides in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solving Solubility Issues of Fluorinated Nicotinamides in Cell Culture Status: Operational Lead Scientist: Senior Application Scientist

Introduction: The Fluorine Trade-Off

Welcome to the technical support hub for fluorinated nicotinamide analogs. You are likely here because you are encountering the "Fluorine Trade-Off." While substituting hydrogen with fluorine in nicotinamide (NAM) scaffolds—often for 18F-PET imaging or metabolic inhibition (e.g., 6-fluoronicotinamide)—enhances metabolic stability and lipophilicity, it drastically alters physicochemical properties.

Unlike native Nicotinamide (LogP ~ -0.37, highly water-soluble), fluorinated analogs often exhibit higher lattice energy and lipophilicity. This results in a common failure mode: "Crash-out" precipitation when hydrophobic stock solutions contact aqueous cell culture media.

This guide provides validated protocols to resolve these solubility bottlenecks without compromising cell viability.

Module 1: The "Crash-Out" Phenomenon

User Issue: "My compound dissolves in DMSO, but precipitates immediately when I add it to the cell culture media."

Root Cause: This is a dielectric shock. You are moving the compound from a solvent with a low dielectric constant (DMSO) to one with a high dielectric constant (Water/Media). If the transition is too abrupt, the local concentration of the drug exceeds its aqueous solubility limit before it can disperse, leading to micro-crystallization.

The Solution: Intermediate Serial Dilution Do not pipette 100% DMSO stock directly into the cell plate. Use an intermediate "step-down" solvent system to buffer the polarity shift.

Protocol: The Step-Down Method
  • Prepare Master Stock: Dissolve fluorinated NAM in 100% DMSO at 1000x the final desired concentration (e.g., 10 mM for a 10 µM final treatment).

  • Create Intermediate Stock (10x): Dilute the Master Stock 1:10 into a compatible intermediate buffer (e.g., PBS or serum-free media) while vortexing.

    • Result: 10% DMSO solution.[1]

  • Final Application: Pipette the Intermediate Stock into the cell culture well (1:100 dilution).

    • Result: Final DMSO concentration is 0.1%, and the drug is already partially hydrated, reducing precipitation risk.

Visual Workflow (DOT Diagram)

DilutionProtocol Stock Master Stock (100% DMSO) High Concentration Inter Intermediate Stock (10% DMSO / 90% PBS) Transitional Phase Stock->Inter  1:10 Dilution (Vortexing) Media Culture Well (Media + Cells) Stock->Media  Direct Addition (Do NOT do this) Precip PRECIPITATION RISK Stock->Precip Inter->Media  1:100 Dilution (Slow Addition)

Figure 1: The Step-Down Dilution workflow designed to prevent "shock" precipitation by gradually acclimating the hydrophobic compound to the aqueous environment.

Module 2: Solvent Toxicity vs. Solubility

User Issue: "I see cell death in my treated wells, but I'm not sure if it's the drug or the solvent."

Root Cause: Fluorinated compounds often require higher DMSO concentrations to remain soluble. However, DMSO is cytotoxic and induces apoptosis, membrane permeabilization, and differentiation in sensitive lines (e.g., HL-60, stem cells) at concentrations >0.1% [1, 2].

The Solution: DMSO Thresholding You must validate the "No-Observed-Adverse-Effect Level" (NOAEL) of DMSO for your specific cell line before testing the drug.

DMSO Tolerance Reference Table
Cell TypeSensitivityMax Recommended DMSO %Notes
Primary Neurons/Stem Cells High< 0.1%DMSO induces differentiation/apoptosis [2].
HepG2 / HeLa / HEK293 Moderate0.1% - 0.5%Standard working range.
Suspension Lines (e.g., HL-60) Moderate< 0.2%DMSO can induce differentiation in HL-60.
Robust Cancer Lines (e.g., A549) LowUp to 1.0%Short-term assays (<24h) only.

Validation Experiment:

  • Seed cells in a 96-well plate.

  • Treat with a DMSO gradient: 0%, 0.1%, 0.25%, 0.5%, 1.0%.

  • Measure viability (MTT/ATP assay) at 24h and 48h.

  • Select the highest DMSO concentration that maintains >95% viability relative to the 0% control. This is your Solvent Limit .

Module 3: Advanced Formulations (Cyclodextrins)

User Issue: "My required concentration forces me to exceed the safe DMSO limit. What now?"

Root Cause: The solubility limit of the drug in media is lower than the therapeutic dose, and adding more organic solvent kills the cells.

The Solution: Host-Guest Complexation Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . Unlike DMSO, which dissolves by solvation, Cyclodextrins form an inclusion complex. The hydrophobic fluorinated nicotinamide enters the CD cavity, while the hydrophilic CD exterior interacts with the media [3, 4].

Note: Use HP-β-CD rather than native β-CD, as HP-β-CD has significantly higher aqueous solubility (>500 mg/mL) and lower toxicity.

Protocol: HP-β-CD Complexation
  • Prepare Vehicle: Dissolve HP-β-CD in water or PBS to create a 20-40% (w/v) stock solution. Filter sterilize (0.22 µm).

  • Solubilize Drug: Dissolve your fluorinated NAM in a minimal volume of acetone or methanol (volatile solvent).

  • Complexation: Add the drug solution dropwise to the HP-β-CD solution while stirring.

  • Evaporation: Stir open to air (or use a rotary evaporator) to remove the volatile organic solvent. You are left with the drug encapsulated in CD in an aqueous buffer.

  • Reconstitution: Dilute this complex into your cell culture media.

Mechanism of Action (DOT Diagram)

CD_Mechanism cluster_0 Shielding Effect Drug Fluorinated NAM (Hydrophobic) Complex Inclusion Complex (Soluble) Drug->Complex Enters Cavity CD HP-beta-CD (Host) CD->Complex Encapsulates Media Aqueous Media Complex->Media Dissolves Freely

Figure 2: Schematic of the host-guest interaction. The hydrophobic fluorinated drug is shielded from the aqueous environment by the cyclodextrin torus, preventing precipitation.

Module 4: Verification & Quality Control

User Issue: "The media looks clear, but my results are inconsistent. Is the drug actually dissolved?"

Root Cause: "Micro-precipitation" is invisible to the naked eye. Crystals <50 µm can float in media, reducing bioavailability and causing physical stress to cells (the "shrapnel effect").

The Solution: The Tyndall & Microscopy Check

  • Microscopy (Essential):

    • Place the dosing solution under a phase-contrast microscope (10x or 20x).

    • Observation: Look for dark, refracting dots.

    • differentiation: Brownian motion (jiggling in place) = Precipitate/Debris. Directional swimming = Bacteria [5].

  • Tyndall Effect:

    • Shine a laser pointer (or bright focused light) through the solution.

    • Clear Solution: Beam passes through invisibly.

    • Colloidal/Precipitate: You see a visible beam path (light scattering).

References
  • Yuan, C., et al. (2014). DMSO induces cytotoxicity and differentiation in leukemia cells. Journal of Hematology & Oncology. Link

  • Dludla, P.V., et al. (2018). The impact of dimethyl sulfoxide on in vitro cell viability and oxidative stress. Heliyon.[2] Link

  • Gould, S., & Scott, R.C. (2005). 2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD): A toxicology review. Food and Chemical Toxicology. Link

  • Loftsson, T., & Brewster, M.E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Sigma-Aldrich Technical Guides. (2023). Troubleshooting Precipitates in Cell Culture.[2][3][4]Link

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Validation & Comparative

Comparative Guide: IR Spectroscopy of Secondary Amides in Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the Infrared (IR) spectroscopic signatures of secondary amides linked to fluorinated pyridine rings. Targeted at drug development professionals, it differentiates these moieties from standard alkyl and phenyl amides.

Key Insight: The introduction of a fluorine atom onto the pyridine ring acts as a potent Electron Withdrawing Group (EWG). This creates a "Blue Shift" (increase in wavenumber) for the Amide I band (C=O stretch) by reducing resonance delocalization from the amide nitrogen, while simultaneously altering the acidity and hydrogen-bonding potential of the N-H group (Amide II).

Theoretical Framework: Electronic Effects

To interpret the spectra accurately, one must understand the competition between Resonance and Induction .

The "Tug-of-War" Mechanism

In a standard amide, the nitrogen lone pair donates electron density into the carbonyl carbon (Resonance), weakening the C=O bond and lowering its frequency.

  • Pyridine Effect: The pyridine ring is electron-deficient (π-deficient), pulling electron density away from the amide nitrogen.

  • Fluorine Effect: Adding fluorine (highly electronegative) amplifies this withdrawal via the inductive effect (-I).

  • Net Result: The nitrogen lone pair is less available for resonance. The C=O bond retains more double-bond character, becoming shorter and stiffer.

    • Spectral Consequence:

      
       shifts to higher wavenumbers.[1]
      
Diagram: Electronic Influence Pathway

ElectronicEffects cluster_legend Legend F Fluorine Atom (High Electronegativity) Py Pyridine Ring (π-Deficient System) F->Py Inductive Withdrawal (-I) N Amide Nitrogen (Lone Pair) Py->N Electron Density Pull CO Carbonyl (C=O) Bond Strength N->CO Reduced Resonance Donation Shift Blue Shift (Higher Wavenumber) CO->Shift Increases Force Constant key Solid Line: Direct Effect Dashed Line: Suppressed Effect

Figure 1: Mechanistic pathway showing how fluorination leads to a blue shift in the Amide I band.

Comparative Analysis: Spectral Data

The following table contrasts the expected vibrational frequencies of secondary amides in different electronic environments.

Note: Values are approximate ranges based on standard calibration and may vary by ±5 cm⁻¹ depending on specific solvent interactions and resolution.

Functional Group ClassStructure ContextAmide I (C=O) [Solid/H-bonded]Amide I (C=O) [Dilute Solution]Amide II (N-H Bend)Key Spectral Features
Alkyl Amide N-Alkyl-acetamide1640 – 1655 cm⁻¹1680 – 1690 cm⁻¹1550 – 1570 cm⁻¹Broad N-H stretch (~3300 cm⁻¹).
Phenyl Amide Acetanilide1660 – 1670 cm⁻¹1690 – 1700 cm⁻¹1530 – 1550 cm⁻¹Ring modes at ~1600 cm⁻¹ may overlap.
Pyridine Amide N-(Pyridin-2-yl)amide1670 – 1680 cm⁻¹1700 – 1710 cm⁻¹1515 – 1535 cm⁻¹C=N ring stretch appears ~1580-1590 cm⁻¹.
Fluorinated Pyridine N-(F-Pyridin-x-yl)amide1685 – 1705 cm⁻¹ 1715 – 1725 cm⁻¹ 1500 – 1525 cm⁻¹ C-F stretch distinct at 1150–1250 cm⁻¹.
Critical Observations
  • The "Blue Shift" Anomaly: While standard amides rarely exceed 1700 cm⁻¹ in the solid state, fluorinated pyridine amides can push the Amide I band near 1700 cm⁻¹ even in solid phase due to the extreme electron withdrawal preventing strong intermolecular H-bonding acceptor capability at the carbonyl oxygen.

  • Amide II Suppression: The Amide II band (mixed N-H bend/C-N stretch) often shifts to lower frequencies in fluorinated systems because the C-N bond order is reduced (less double bond character).

  • Diagnostic C-F Region: Look for strong, sharp bands in the 1150–1250 cm⁻¹ region to confirm fluorination.

Experimental Protocols

To reliably distinguish these shifts, the choice of sampling technique is critical. Solid-state measurements often mask electronic effects due to lattice packing forces.

Workflow Diagram

ExperimentalWorkflow Start Sample Preparation Choice Select Mode Start->Choice Solid Method A: Solid State (ATR) Quick ID, Polymorph Check Choice->Solid Routine QC Soln Method B: Dilute Solution (CCl4/CHCl3) Electronic Structure Analysis Choice->Soln R&D / SAR Study ProcessA Acquire 16 scans @ 4cm⁻¹ Correct for ATR depth Solid->ProcessA ProcessB Use 0.1mm CaF2 cell Subtract Solvent Background Soln->ProcessB Analyze Peak Picking & Deconvolution ProcessA->Analyze ProcessB->Analyze Result Data Interpretation Analyze->Result

Figure 2: Decision matrix for selecting the appropriate IR sampling technique.

Method A: Solid State (ATR-FTIR)

Best for: Rapid Quality Control and Polymorph Identification.

  • Preparation: Place ~2 mg of solid sample on the diamond/ZnSe crystal.

  • Compression: Apply high pressure using the anvil to ensure intimate contact (critical for reproducible intensities).

  • Acquisition: Collect 16-32 scans at 4 cm⁻¹ resolution.

  • Caution: Be aware that strong intermolecular Hydrogen bonding in the crystal lattice will red-shift the Amide I peak by 20-40 cm⁻¹, potentially masking the fluorine-induced blue shift.

Method B: Dilute Solution (Transmission)

Best for: Structure-Activity Relationship (SAR) and Electronic Analysis.

  • Solvent: Use anhydrous Chloroform (CHCl₃) or Carbon Tetrachloride (CCl₄). These non-polar solvents minimize H-bonding.

  • Concentration: Prepare a dilute solution (< 0.01 M) to ensure molecules exist as monomers (breaking dimer H-bonds).

  • Cell: Use a 0.1 mm to 1.0 mm pathlength cell with NaCl or CaF₂ windows.

  • Validation: The Amide N-H stretch should appear as a sharp, free band around 3400–3440 cm⁻¹ , confirming the absence of aggregation.

References

  • Comparison of Amide I/II Bands: Structural Characterization of Membrane Proteins and Peptides by FTIR, ResearchGate. Link

  • Pyridine Ring Vibrations: Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine, ResearchGate. Link

  • General IR Tables: Table of Characteristic IR Absorptions, UCLA Chemistry. Link

  • NIST Chemistry WebBook: Pyridine IR Spectrum, NIST.[2] Link

  • Amide Electronic Effects: How Do Amides Affect the Electronic Properties of Pyrene?, PMC. Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 6-Fluoro-N-methylnicotinamide

[1][2]

Executive Summary & Chemical Profile

Audience: Laboratory Operations, EHS Officers, and Medicinal Chemists. Scope: This guide defines the containment, segregation, and disposal protocols for 6-Fluoro-N-methylnicotinamide .[1][2]

While often handled in small quantities as a metabolic standard or pharmaceutical intermediate, this compound presents specific disposal challenges due to its fluorinated pyridine core . Unlike standard organic waste, improper disposal of fluorinated compounds can damage high-temperature incinerators through the generation of Hydrogen Fluoride (HF) gas.

Operational Directive: This material must be classified and segregated as Halogenated Organic Waste . Under no circumstances should it be combined with non-halogenated solvents or flushed into sanitary sewer systems.[3]

Chemical Identification Table
PropertyData
Chemical Name 6-Fluoro-N-methylnicotinamide
Molecular Formula C₇H₇FN₂O
Molecular Weight 154.14 g/mol
Physical State Solid (Powder), typically off-white to beige
Primary Hazards Irritant (Skin, Eye, Respiratory); Potential Fluoride Donor upon combustion
Waste Stream Halogenated Organic (Solid or Liquid)

The Science of Disposal: Why Segregation Matters

As a Senior Application Scientist, I emphasize that safety protocols must be based on mechanistic understanding. You are not just "following rules"; you are preventing downstream infrastructure damage.

The Incineration Hazard (HF Formation)

Standard laboratory organic waste (non-halogenated) is often used as fuel blending for cement kilns or standard incinerators. However, when 6-Fluoro-N-methylnicotinamide is subjected to combustion, the carbon-fluorine bond breaks.[1][2]

  • Reaction:

    
    
    
  • Consequence: The release of Hydrogen Fluoride (HF) gas is highly corrosive to the refractory lining and metal scrubbers of standard incinerators.

  • The Fix: By segregating this waste into the "Halogenated" stream, it is routed to specialized incinerators equipped with alkaline scrubbers designed to neutralize acid gases.

Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Solid (Expired/Excess Substance)

Do not dissolve the solid just to dispose of it. This increases waste volume and cost.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass if possible to prevent breakage during transport.

  • Transfer: Transfer the solid using a chemically resistant spatula. Do not generate dust.[4][5]

  • Labeling: Apply a hazardous waste label.

    • Constituents: "6-Fluoro-N-methylnicotinamide, solid."[1][2]

    • Hazard Checkbox: "Toxic," "Irritant."[4]

    • Critical Note: Write "HALOGENATED" clearly on the tag.

  • Secondary Containment: Place the HDPE jar inside a clear plastic bag (zip-seal) before placing it in the satellite accumulation area.

Scenario B: Disposal of Liquid Waste (HPLC Effluent/Reaction Mother Liquor)

This is common during metabolite profiling where the compound is dissolved in solvents like Methanol, Acetonitrile, or DMSO.

  • Segregation: Pour waste into the Halogenated Solvent Waste carboy (typically red or yellow cans in many labs).

    • Note: Even if the solvent itself is non-halogenated (e.g., Methanol), the presence of the fluorinated solute technically classifies the entire mixture as a halogenated waste stream for incineration purposes.[2]

  • Compatibility Check: Ensure the waste stream does not contain strong oxidizers (e.g., peroxide, nitric acid), which could react with the pyridine nitrogen.

  • Log Entry: Record the approximate volume and concentration on the waste container's log sheet.

Visualizing the Decision Logic

The following flowchart illustrates the critical decision points for researchers handling this compound.

DisposalWorkflowStartWaste Generation:6-Fluoro-N-methylnicotinamideStateCheckPhysical State?Start->StateCheckSolidPathPure Solid / PowderStateCheck->SolidPathSolidLiquidPathDissolved in Solution(HPLC/Reaction)StateCheck->LiquidPathLiquidSolidContainerSelect HDPE Wide-Mouth JarSolidPath->SolidContainerLiquidContainerSelect HALOGENATEDWaste CarboyLiquidPath->LiquidContainerLabelingLABELING:1. Chemical Name2. Hazard: Irritant3. Tag: 'HALOGENATED'SolidContainer->LabelingLiquidContainer->LabelingPickupEHS / Vendor Pickup(Specialized Incineration)Labeling->Pickup

Caption: Decision tree for segregating fluorinated pyridine derivatives to ensure downstream equipment safety.

Emergency Procedures: Spill Management

Pre-requisite: Wear Nitrile gloves, safety glasses, and a lab coat. If the powder is fine/dusty, an N95 mask or respirator is recommended to prevent inhalation.

  • Isolate: Mark the area.

  • Contain (Solid):

    • Do not dry sweep (creates dust).

    • Cover the spill with a damp paper towel (water or ethanol) to weigh down the powder.

    • Scoop the damp material into a disposable container.

  • Contain (Liquid):

    • Use standard vermiculite or polypropylene absorbent pads.

  • Clean: Wipe the surface with a mild soap solution followed by water.

  • Disposal: All cleanup materials (gloves, paper towels, pads) must be disposed of as Hazardous Solid Waste (Halogenated).

Regulatory & Compliance Context

While 6-Fluoro-N-methylnicotinamide is not explicitly listed on the EPA's RCRA "P-list" or "U-list" (unlike some specific nicotine derivatives), it falls under the "Characteristic" waste guidelines due to toxicity and chemical structure.[1][2]

  • RCRA Status: Non-listed, but must be managed as hazardous due to halogen content and potential toxicity [1].

  • EPA Waste Code Suggestion: If the waste solution contains spent halogenated solvents (e.g., DCM), use code F002 . If it is a pure substance, it is typically managed under a generic "Toxic" waste profile established by your institution's EHS department [2].

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Waste Code - RCRAInfo. Retrieved from [Link]

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